Hydroxy Tyrosol 4-Sulfate

Vue d'ensemble

Description

Hydroxy Tyrosol 4-Sulfate is a phenolic compound known for its antioxidant properties. It is a derivative of hydroxytyrosol, a natural phenol found in olive oil, and is known for its potential health benefits, including anti-inflammatory and cardioprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol 4-Sulfate can be synthesized through the sulfation of hydroxytyrosol. The reaction typically involves treating hydroxytyrosol with sulfur trioxide in the presence of a base, such as pyridine, to form the sulfate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale sulfation reactions using continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy Tyrosol 4-Sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction typically results in the formation of hydroxytyrosol or its reduced derivatives.

Substitution: Substitution reactions can yield various sulfonated derivatives.

Applications De Recherche Scientifique

Hydroxy Tyrosol 4-Sulfate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an antioxidant in various chemical reactions.

Biology: Studied for its potential anti-inflammatory and antioxidant properties in biological systems.

Medicine: Investigated for its cardioprotective and neuroprotective effects in medical research.

Industry: Utilized in the food and beverage industry as a natural preservative due to its antioxidant properties.

Mécanisme D'action

Hydroxy Tyrosol 4-Sulfate is similar to other phenolic compounds such as resveratrol, quercetin, and catechins. it is unique in its sulfation, which enhances its solubility and bioavailability. These compounds share similar antioxidant properties but differ in their chemical structures and specific biological activities.

Comparaison Avec Des Composés Similaires

Resveratrol

Quercetin

Catechins

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Hydroxy Tyrosol 4-Sulfate (HT-4-Sulfate) is a sulfate metabolite derived from hydroxytyrosol, a phenolic compound abundant in olive oil. This article explores the biological activities associated with HT-4-Sulfate, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various health conditions.

Chemical Structure and Metabolism

HT-4-Sulfate is formed through the sulfation of hydroxytyrosol, which enhances its solubility and bioavailability. The metabolic pathway involves phase II metabolism, where hydroxytyrosol is conjugated with sulfate groups, facilitating its excretion and enhancing its biological activity. Studies have shown that both HT and its sulfate metabolites are present in human urine following the consumption of olive oil, indicating their bioavailability and potential systemic effects .

Antioxidant Activity

Mechanism of Action:

HT-4-Sulfate exhibits significant antioxidant properties, primarily by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. Research indicates that HT-4-Sulfate can counteract the pro-oxidant effects of oxidized cholesterol in Caco-2 human enterocyte-like cells. This study demonstrated that HT-4-Sulfate effectively reduced malondialdehyde (MDA) levels and enhanced glutathione peroxidase activity, indicating a protective effect against oxidative damage .

Comparative Efficacy:

In comparative studies, HT-4-Sulfate showed antioxidant efficacy comparable to that of hydroxytyrosol itself. Both compounds were able to mitigate oxidative stress markers in intestinal cells, suggesting that the biological activity of hydroxytyrosol is retained even after extensive metabolism .

Anti-inflammatory Effects

HT-4-Sulfate has been observed to exert anti-inflammatory effects through various mechanisms:

- Reduction of Inflammatory Markers: Clinical trials have indicated that regular intake of hydroxytyrosol can modulate the expression of inflammation-related genes, potentially reducing markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Endothelial Protection: Hydroxytyrosol metabolites, including HT-4-Sulfate, have been shown to suppress inflammatory angiogenesis and reduce mitochondrial superoxide production in endothelial cells. This suggests a protective role against vascular inflammation and related diseases .

Antiproliferative Activity

Emerging research highlights the potential anticancer properties of HT-4-Sulfate:

- Cancer Cell Lines: Studies have demonstrated that HT and its sulfate derivatives can inhibit cell proliferation in various cancer types, including breast, prostate, and colorectal cancers. The antiproliferative effect is often linked to the ability of these compounds to induce apoptosis and cell cycle arrest .

- Mechanistic Insights: In vitro studies indicate that HT-4-Sulfate may inhibit key signaling pathways involved in cancer progression, such as the Akt and NF-kB pathways. This inhibition leads to reduced tumor growth and angiogenesis in preclinical models .

Case Studies and Clinical Trials

A range of clinical trials has evaluated the health benefits associated with hydroxytyrosol intake:

- Cardiovascular Health: Regular consumption of hydroxytyrosol-rich olive oil has been correlated with improved cardiovascular health markers. One study noted significant reductions in LDL oxidation and improvements in HDL functionality following dietary supplementation with hydroxytyrosol .

- Inflammatory Bowel Disease (IBD): Clinical observations suggest that hydroxytyrosol may alleviate symptoms associated with IBD by modulating inflammatory responses within the gastrointestinal tract .

Propriétés

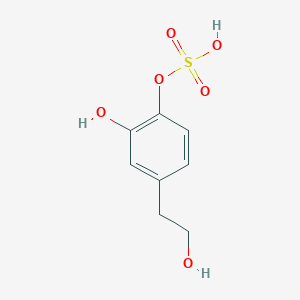

IUPAC Name |

[2-hydroxy-4-(2-hydroxyethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,9-10H,3-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPXBLBTQUFCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857856 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425408-51-1 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.